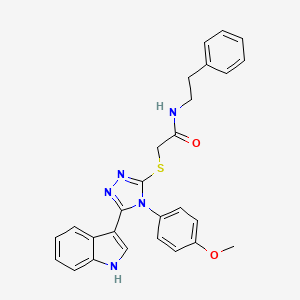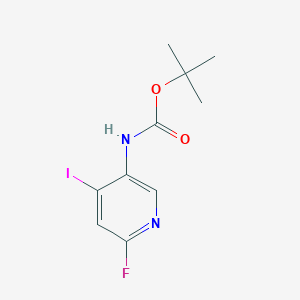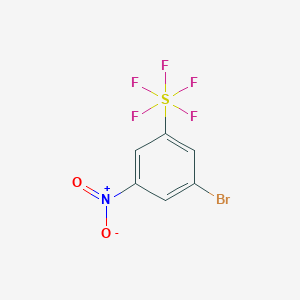
1-Pentafluorosulfanyl-3-bromo-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Pentafluorosulfanyl-3-bromo-5-nitrobenzene” is a chemical compound with the molecular formula C6H3BrF5NO2S . It has a molecular weight of 328.06 . The IUPAC name for this compound is (3-bromo-5-nitrophenyl)pentafluoro-lambda6-sulfane .
Molecular Structure Analysis
The InChI code for “1-Pentafluorosulfanyl-3-bromo-5-nitrobenzene” is 1S/C6H3BrF5NO2S/c7-4-1-5(13(14)15)3-6(2-4)16(8,9,10,11)12/h1-3H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“1-Pentafluorosulfanyl-3-bromo-5-nitrobenzene” is a solid at room temperature . It is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Derivatives and Reactions : Research by Sipyagin et al. (2004) on new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of 1-chloro-2-nitrobenzene and 1-chloro-2,6-dinitrobenzene showed the introduction of fluorine-containing substituents can significantly activate the halogen substituent towards nucleophilic attack, leading to the synthesis of novel compounds with potential applications in heterocyclic chemistry and beyond Sipyagin et al., 2004.
Bioisosteric Replacement : The pentafluorosulfanyl group has been explored as a bioisosteric replacement for trifluoromethyl and other groups in drug molecules. Munia F Sowaileh, Robert A Hazlitt, and David A. Colby (2017) discussed its unique physical and chemical properties, stability under physiological conditions, and its application in designing more effective pharmaceuticals Sowaileh et al., 2017.
Vicarious Nucleophilic Substitution : A study by Pastýříková et al. (2012) demonstrated direct amination of nitro(pentafluorosulfanyl)benzenes, highlighting the synthetic utility of these compounds in creating SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, which are important classes of compounds in medicinal chemistry and material science Pastýříková et al., 2012.
Material Science and Catalysis
Catalytic Applications : Lafrance et al. (2006) explored the catalytic intermolecular direct arylation of perfluorobenzenes, demonstrating the inverse reactivity compared to traditional electrophilic aromatic substitution, which underlines the potential of pentafluorosulfanyl compounds in novel catalytic processes Lafrance et al., 2006.
Photophysics and Photochemistry : Insights into the complex photophysics and photochemistry of nitroaromatic compounds, such as nitrobenzene, provide foundational knowledge that can be applied to understand and utilize the properties of 1-Pentafluorosulfanyl-3-bromo-5-nitrobenzene derivatives in developing new materials with unique optical and electronic characteristics Giussani & Worth, 2017.
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H301+H311+H331 (Toxic if swallowed, in contact with skin, or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Eigenschaften
IUPAC Name |
(3-bromo-5-nitrophenyl)-pentafluoro-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF5NO2S/c7-4-1-5(13(14)15)3-6(2-4)16(8,9,10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDBEGMTZGNVTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF5NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pentafluorosulfanyl-3-bromo-5-nitrobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

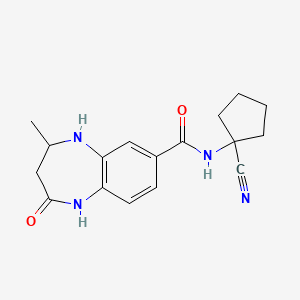

![1,3,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2821827.png)
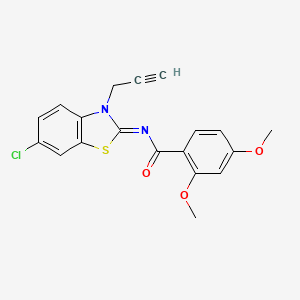

![Oxan-4-yl-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2821831.png)

![(Z)-3-((2,5-difluorophenyl)imino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2821833.png)

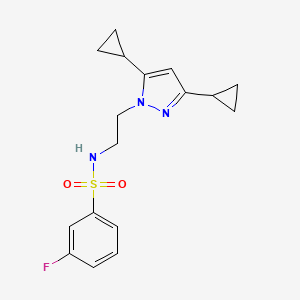

![Tert-butyl N-[(1R,2R,4S,5S)-4-(hydroxymethyl)-2-bicyclo[3.1.0]hexanyl]carbamate](/img/structure/B2821840.png)
